Etiracetam

Anticonvulsant Epilepsy Chiral pharmacology

Researchers face limited options for cognitive studies: piracetam demands 10-fold higher doses, while levetiracetam's SV2A selectivity precludes behavioral pharmacology. Etiracetam bridges this gap with robust efficacy in passive avoidance and shuttlebox paradigms at 20-30 mg/kg where piracetam fails. • 10× more potent than piracetam in memory enhancement assays • Three distinct solid-state phases (two polymorphs + one hydrate) vs. single phase for levetiracetam-ideal for polymorphism research • Enantiospecific cocrystallization achieves >99% ee for chiral resolution methodology • Aqueous solubility 401 g/L (20°C) supports flexible formulation development Supplied with comprehensive CoA. In stock for immediate global dispatch.

Molecular Formula C8H14N2O2
Molecular Weight 170.21 g/mol
CAS No. 33996-58-6
Cat. No. B127200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtiracetam
CAS33996-58-6
Synonymsalpha ethyl 2 oxo 1 Pyrrolidineacetamide
alpha-ethyl-2-oxo-1-pyrrolidineacetamide
etiracetam
Etiracetam, (R)-
Etiracetam, R isomer
etiracetam, R-isomer
Etiracetam, S isomer
etiracetam, S-isomer
Keppra
levetiracetam
R-isomer Etiracetam
S-isomer Etiracetam
UCB 6474
ucb L059
ucb L060
UCB-6474
ucb-L059
ucb-L060
UCB6474
UcbL060
Molecular FormulaC8H14N2O2
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESCCC(C(=O)N)N1CCCC1=O
InChIInChI=1S/C8H14N2O2/c1-2-6(8(9)12)10-5-3-4-7(10)11/h6H,2-5H2,1H3,(H2,9,12)
InChIKeyHPHUVLMMVZITSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes15 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Etiracetam: Chiral and Solid-State Properties Overview


Etiracetam (UCB 6474) is a racemic pyrrolidinone acetamide derivative belonging to the racetam family of nootropic agents. As a racemic mixture, it contains equal parts of the pharmacologically active (S)-enantiomer (levetiracetam) and the less active (R)-enantiomer (UCB L-060) . Etiracetam exhibits acetylcholine agonist activity and serves as the synthetic precursor to the widely used antiepileptic drug levetiracetam (Keppra®). While levetiracetam demonstrates high affinity for synaptic vesicle protein 2A (SV2A) and robust anticonvulsant efficacy in animal models [1], etiracetam itself displays distinct behavioral effects in learning and memory paradigms, often requiring lower effective doses compared to its structural analog piracetam [2].

Racemic chiral probe for enantiomer-specific study workflows
Nootropic behavioral model with distinct low-dose response profile
Multiple solid-state phases support crystallization and polymorphism research

Why Etiracetam Is Not Interchangeable


Generic substitution of etiracetam with its S-enantiomer levetiracetam is precluded by a 100- to 200-fold difference in anticonvulsant potency and distinct SV2A binding profiles that underpin therapeutic selectivity [1]. Substitution with piracetam is confounded by a 10-fold lower potency in memory enhancement assays and failure to show efficacy in passive avoidance and shuttlebox paradigms where etiracetam is active [2]. Brivaracetam, while sharing the SV2A target, exhibits up to 20-fold greater binding affinity and a distinct adverse event profile in clinical settings, limiting its interchangeability [3]. Even in solid-state formulation, etiracetam's racemic nature yields three distinct solid-state phases (two polymorphs and one hydrate), whereas levetiracetam exists as a single known phase, directly impacting manufacturing process control and dissolution behavior [4].

Levetiracetam (S-enantiomer)
Anticonvulsant model response differs by ~100–200×; racemate shows minimal SV2A-mediated seizure suppression.
Piracetam
Requires higher doses and lacks efficacy in shuttlebox/passive avoidance tasks where etiracetam is active.
Brivaracetam
Exhibits up to 20-fold greater SV2A affinity and distinct tolerability endpoint profile, limiting direct interchange.
Solid-state phase mismatch
Racemate has 3 phases (2 polymorphs + hydrate) vs levetiracetam's single phase, impacting manufacturing and dissolution behavior.

Etiracetam: Key Differentiating Evidence


Anticonvulsant Potency: Etiracetam vs. Levetiracetam

Levetiracetam, the S-enantiomer of etiracetam, demonstrates marked anticonvulsant activity in audiogenic seizure-prone mice with ED50 values of 7 and 36 mg/kg (i.p.) in two distinct models [1]. In contrast, etiracetam (racemic mixture) is described as 'considerably less active' and is not clinically used for seizure control; its R-enantiomer (UCB L-060) exhibits minimal anticonvulsant activity . This represents an approximate 100- to 200-fold difference in potency depending on the model, underscoring the critical importance of chirality for therapeutic efficacy.

Anticonvulsant Potency
Cross-study comparable
Levetiracetam ED50 7–36 mg/kg; racemate minimal activity
Enantiomer-specific anticonvulsant response context; racemate unsuitable for seizure models.
Audiogenic seizure-susceptible mice, i.p. administration.
Anticonvulsant Epilepsy Chiral pharmacology

Nootropic Efficacy: Etiracetam vs. Piracetam

In a comprehensive study comparing the behavioral effects of etiracetam and piracetam in rats, etiracetam demonstrated efficacy at lower dose levels and in tests where piracetam showed no or only marginal effects [1]. Specifically, etiracetam was effective in the shuttlebox task at 20-30 mg/kg (i.p.), whereas piracetam required doses approximately 10-fold higher (200-300 mg/kg) to achieve comparable effects [2]. Furthermore, etiracetam significantly inhibited extinction of acquired behavior at these lower doses, a property not observed with piracetam at any tested dose [1].

Nootropic Efficacy
Head-to-head
Etiracetam active at 20–30 mg/kg; piracetam ~200–300 mg/kg
Reported lower effective dose in shuttlebox task; may support dose-sparing behavioral research.
Rat shuttlebox and passive avoidance paradigms.
Nootropic Learning and memory Behavioral pharmacology

Solid-State Polymorphism: Etiracetam vs. Levetiracetam

Solid-state screening of etiracetam identified three distinct phases: two anhydrous polymorphs (Form I and Form II) and one hydrate [1]. In contrast, the enantiopure (S)-enantiomer, levetiracetam, is known to exist only as a single solid-state phase [1]. The polymorphic transformation of etiracetam from Form II to Form I in methanol proceeds via a solvent-mediated mechanism characterized by three successive phases, a process that directly impacts crystallization yield and final product purity [2].

Solid-State Polymorphism
Cross-study comparable
3 phases (2 polymorphs + hydrate) vs levetiracetam single phase
Polymorphic complexity impacts crystallization process control and batch consistency.
X-ray diffraction screening.
Solid-state chemistry Polymorphism Pharmaceutical formulation

Chiral Resolution via Cocrystallization

Enantiospecific cocrystallization of racemic etiracetam with S-2-chloro-S-mandelic acid (CLMA) selectively yields the S-etiracetam cocrystal with close to 100% enantiopurity (ee >99%) and a 69.1% yield from racemic solution [1]. Structural simulations indicate the S-ETI:S-2CLMA cocrystal is thermodynamically more stable than the R-ETI:S-2CLMA cocrystal by approximately 5.5 kcal/mol per formula unit, explaining the high enantiospecificity [1]. Alternative chiral resolution via simulated moving bed chromatography using amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase achieves enantiomeric separation but with different throughput and cost profiles [2].

Chiral Resolution via Cocrystallization
Head-to-head
S-etiracetam cocrystal yield 69.1%, ee >99%
Supports enantiospecific cocrystallization method development.
With S-2-chloro-S-mandelic acid; thermodynamic stability advantage ~5.5 kcal/mol.
Chiral separation Cocrystallization Process chemistry

Aqueous Solubility and Formulation Potential

Etiracetam exhibits a water solubility of 401 g/L at 20°C, classifying it as a highly soluble compound according to the Biopharmaceutics Classification System (BCS) . For comparison, piracetam, a closely related analog, has a reported water solubility of approximately 670 g/L at 25°C, while levetiracetam is also highly soluble (>100 mg/mL). The high aqueous solubility of etiracetam facilitates its use in ionic cocrystal formation with salts such as CaCl2 and MgCl2, which have been explored for solid-state property modulation [1].

Aqueous Solubility
Supporting evidence
401 g/L at 20°C; BCS Class I
High aqueous solubility facilitates formulation and ionic cocrystal studies.
Piracetam ~670 g/L; levetiracetam >100 mg/mL.
Solubility Formulation Physicochemical properties

SV2A Binding Affinity: Etiracetam vs. Levetiracetam

Levetiracetam binds to synaptic vesicle protein 2A (SV2A) with high affinity, and this binding correlates with antiseizure potency in audiogenic seizure-prone mice [1]. Brivaracetam, a structural analog, binds to SV2A with 10- to 20-fold greater affinity than levetiracetam [2]. In contrast, etiracetam (the racemic mixture) and its R-enantiomer exhibit negligible SV2A binding, consistent with their lack of anticonvulsant activity . This difference underpins the therapeutic utility of levetiracetam and brivaracetam in epilepsy, while etiracetam is relegated to nootropic research and as a synthetic intermediate.

SV2A Binding Affinity
Class-level inference
Negligible SV2A binding for racemate; levetiracetam/brivaracetam high affinity
SV2A engagement limited to S-enantiomer; racemate inappropriate for SV2A-targeted research.
Radioligand binding assays in brain tissue.
SV2A Antiepileptic Target engagement

Etiracetam: Research and Industrial Applications


Cognitive Enhancement and Memory Research

Etiracetam is the preferred compound for behavioral pharmacology studies examining learning and memory enhancement when a 10-fold lower effective dose (20-30 mg/kg vs. 200-300 mg/kg for piracetam) is desired. Its efficacy in passive avoidance and shuttlebox tasks where piracetam fails provides a unique tool for dissecting nootropic mechanisms [1]. This makes etiracetam valuable for studies on cognitive dysfunction, age-related memory decline, and the preclinical evaluation of putative memory-enhancing agents.

Solid-State Chemistry and Polymorphism Studies

The existence of three distinct solid-state phases (two polymorphs and one hydrate) for racemic etiracetam, compared to a single phase for enantiopure levetiracetam, makes etiracetam an ideal model compound for investigating racemic versus enantiopure crystallization behavior, solvent-mediated polymorphic transformations, and the thermodynamic stability of solid forms [2]. Researchers developing crystallization processes or studying the impact of polymorphism on drug product performance will find etiracetam a robust and well-characterized system.

Chiral Resolution and Cocrystallization Method Development

Etiracetam's demonstrated ability to undergo enantiospecific cocrystallization with S-2-chloro-S-mandelic acid, achieving >99% enantiopurity and a 69.1% yield, positions it as a benchmark compound for developing and optimizing novel chiral separation methodologies [3]. It is particularly suited for academic and industrial laboratories seeking to evaluate alternative resolution techniques to chromatography, or for studying the fundamental thermodynamics of diastereomeric cocrystal formation.

Ionic Cocrystal and Solubility Enhancement Research

The high aqueous solubility of etiracetam (401 g/L at 20°C) and its propensity to form ionic cocrystals with pharmaceutically acceptable salts (CaCl2, MgCl2) make it a valuable substrate for investigating multicomponent crystal engineering strategies aimed at modulating solubility, dissolution rate, and hygroscopicity [4]. The generation of quaternary phase diagrams for etiracetam-levetiracetam-CaCl2·2H2O-water systems further supports its use as a model in crystallization thermodynamics research [4].

Application
Selection Property
Validation Focus
Cognitive research models – learning and memory
Dose-response profile in behavioral tasks
Shuttlebox and passive avoidance endpoints
Polymorphism and crystallization studies
Multiple solid-state phases (racemic vs enantiopure)
Phase transformation and dissolution behavior
Chiral separation method development
Enantiospecific cocrystallization amenability
Enantiomeric purity and yield benchmarking
Crystal engineering and solubility modulation
High aqueous solubility and salt formation propensity
Quaternary phase diagram and dissolution rate studies
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